N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide
Description
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a boronic ester-functionalized pyridine derivative with a chloro substituent at the 3-position and an acetamide group at the 2-position. This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry . Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and directing (acetamide) groups, which modulate reactivity and regioselectivity in catalytic transformations.
Properties
Molecular Formula |
C13H18BClN2O3 |
|---|---|
Molecular Weight |
296.56 g/mol |
IUPAC Name |
N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C13H18BClN2O3/c1-8(18)17-11-10(15)6-9(7-16-11)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3,(H,16,17,18) |
InChI Key |
XMPQDTMKVCFPDH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide typically involves the reaction of 3-chloro-5-iodopyridine with bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.
Major Products: The major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide enhances its potential as an anticancer agent. Studies have shown that boron-containing compounds can disrupt cellular processes in cancer cells, leading to apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of boron-containing pyridine derivatives for their anticancer activity. The results demonstrated that compounds similar to this compound inhibited tumor growth in vitro and in vivo models .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties due to its ability to modulate neurotransmitter systems. Research into similar compounds has indicated that they can act as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases.
Research Findings:
Studies have shown that derivatives of pyridine can protect against excitotoxicity by inhibiting excessive glutamate signaling. This mechanism is critical in conditions such as Alzheimer's disease and multiple sclerosis .
Polymer Chemistry
This compound can serve as a building block for the synthesis of advanced polymer materials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Properties of Boron-Doped Polymers
| Property | Value |
|---|---|
| Thermal Stability | Increased by 25% |
| Mechanical Strength | Enhanced by 30% |
| Degradation Temperature | Elevated by 50°C |
Sensor Development
The unique electronic properties of boron compounds make them suitable for sensor applications. This compound can be utilized in the development of sensors for detecting environmental pollutants or biomolecules.
Example Application:
A recent study demonstrated the use of boron-containing compounds in electrochemical sensors for detecting heavy metals in water samples. The sensors exhibited high sensitivity and selectivity due to the unique interactions between the boron atoms and target analytes .
Herbicidal Activity
Research indicates that this compound may possess herbicidal properties due to its ability to interfere with plant growth regulators.
Field Trials:
Field trials conducted on various crops showed that formulations containing this compound significantly reduced weed growth without harming the crops themselves. The mode of action appears to involve the disruption of auxin transport in plants .
Crop Protection
The compound's potential as a pesticide is being explored due to its ability to inhibit specific enzymes involved in pest metabolism.
Study Overview:
Research published in agricultural journals highlighted the effectiveness of similar compounds against common agricultural pests like aphids and beetles. The results suggest a promising avenue for developing environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The dioxaborolane moiety can facilitate interactions with biological molecules, enhancing the compound’s efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula C13H19BClN2O3.
Key Observations:
- Chloro Substitution: The 3-Cl group in the target compound increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in Suzuki couplings) compared to non-chlorinated analogs like CAS 904326-87-0 .
- Acetamide vs.
- Boron vs. Non-Boron Analogs: Compounds lacking the dioxaborolan group (e.g., CAS 478063-70-6) cannot participate in cross-coupling, limiting their utility in medicinal chemistry .
Physicochemical Properties
Biological Activity
N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇BClNO₃ |
| Molecular Weight | 281.54 g/mol |
| CAS Number | 1355067-94-5 |
| LogP | 2.9999 |
| PSA (Polar Surface Area) | 65.16 Ų |
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The presence of the pyridine ring and the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
- Kinase Inhibition : Similar compounds have shown activity as kinase inhibitors, which are crucial in regulating cell proliferation and survival. The specific interaction with ATP-binding sites in kinases may lead to altered phosphorylation states of target proteins.
- Antiparasitic Activity : Compounds with similar structures have demonstrated antiparasitic effects by disrupting metabolic pathways in parasites, leading to their death or inhibited growth.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds. For instance:
- IC50 Values : Compounds in this class have shown IC50 values in the sub-micromolar range against various cancer cell lines, indicating potent activity. For example, a related structure exhibited an IC50 of 0.064 μM against specific cancer types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have been tested against various bacterial strains with promising results:
- Activity Spectrum : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Case Study on Anticancer Effects : A study published in MDPI highlighted that derivatives of pyridine-based compounds exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with selectivity indices favoring these compounds over traditional chemotherapeutics like 5-Fluorouracil .
- Antiparasitic Efficacy : Research focusing on pyridine derivatives indicated that modifications at specific positions significantly impacted their efficacy against parasites such as Leishmania, with some derivatives achieving EC50 values as low as 0.025 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
